Ethyl 2-cyano-3-methylpent-2-enoate Ethyl 2-cyano-3-methylpent-2-enoate
Brand Name: Vulcanchem
CAS No.: 759-51-3
VCID: VC21124933
InChI: InChI=1S/C9H13NO2/c1-4-7(3)8(6-10)9(11)12-5-2/h4-5H2,1-3H3
SMILES: CCC(=C(C#N)C(=O)OCC)C
Molecular Formula: C9H13NO2
Molecular Weight: 167.20 g/mol

Ethyl 2-cyano-3-methylpent-2-enoate

CAS No.: 759-51-3

Cat. No.: VC21124933

Molecular Formula: C9H13NO2

Molecular Weight: 167.20 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-cyano-3-methylpent-2-enoate - 759-51-3

Specification

CAS No. 759-51-3
Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
IUPAC Name ethyl 2-cyano-3-methylpent-2-enoate
Standard InChI InChI=1S/C9H13NO2/c1-4-7(3)8(6-10)9(11)12-5-2/h4-5H2,1-3H3
Standard InChI Key WBPLDHMXQALQAT-UHFFFAOYSA-N
Isomeric SMILES CC/C(=C(\C#N)/C(=O)OCC)/C
SMILES CCC(=C(C#N)C(=O)OCC)C
Canonical SMILES CCC(=C(C#N)C(=O)OCC)C

Introduction

Chemical Identity and Structural Characteristics

Ethyl 2-cyano-3-methylpent-2-enoate (CAS: 759-51-3) is characterized by its distinctive molecular structure containing multiple functional groups. The compound has a molecular formula of C9H13NO2 and a molecular weight of 167.20 g/mol . Its structure features a cyano group, an ester functional group, and a substituted alkene component, creating a multifunctional molecule with diverse chemical reactivity.

The compound exists primarily in the (E) configuration, often referred to as ethyl (E)-2-cyano-3-methylpent-2-enoate, though mixtures of geometric isomers can occur depending on synthesis methods . This geometric configuration is significant for its reactivity and applications in various chemical processes.

Physical and Chemical Properties

The physical and chemical properties of ethyl 2-cyano-3-methylpent-2-enoate are summarized in the table below:

PropertyValueReference
CAS Number759-51-3
Molecular FormulaC9H13NO2
Molecular Weight167.20 g/mol
Physical StateOil (yellow)
Melting Point27°C
Boiling Point116-118°C (11 Torr)
Density1.0001 g/cm³ (25°C)
SolubilitySoluble in dichloromethane, ethyl acetate, methanol
European Community (EC) Number212-069-6
IUPAC Nameethyl (E)-2-cyano-3-methylpent-2-enoate

The compound possesses a unique InChI identifier (InChI=1S/C9H13NO2/c1-4-7(3)8(6-10)9(11)12-5-2/h4-5H2,1-3H3/b8-7+) and InChIKey (WBPLDHMXQALQAT-BQYQJAHWSA-N), which are important for its precise identification in chemical databases .

Synthesis Methods

Ethyl 2-cyano-3-methylpent-2-enoate can be synthesized through several methodological approaches, with the most common ones described below:

Knoevenagel Condensation

One of the primary methods for synthesizing this compound involves a Knoevenagel condensation reaction. This approach typically uses ethyl cyanoacetate as a starting material, which reacts with appropriate aldehyde derivatives in the presence of a base such as sodium ethoxide. The reaction sequence involves:

  • Base-catalyzed deprotonation of the active methylene group in ethyl cyanoacetate

  • Nucleophilic addition to the carbonyl compound

  • Dehydration to form the desired alkene structure

Other Synthetic Routes

Alternative synthesis methods include:

  • The reaction of ethyl acrylate with cyanoacetate derivatives through Michael addition followed by subsequent reactions to introduce the cyano group

  • Grignard reactions with appropriate starting materials

  • Multi-step processes involving condensation reactions of ethyl cyanoacetate with imidates in basic medium

These synthetic routes can be optimized for industrial-scale production through careful selection of catalysts, solvents, and reaction conditions to ensure high yield and purity of the final product.

Chemical Reactivity

The chemical reactivity of ethyl 2-cyano-3-methylpent-2-enoate is largely determined by its functional groups and the conjugated system present in the molecule.

Functional Group Reactivity

The compound exhibits reactivity patterns associated with its constituent functional groups:

  • Cyano Group Reactivity: The cyano (C≡N) group can undergo hydrolysis to form carboxylic acids or amides, reduction to form amines, and various nucleophilic addition reactions .

  • Ester Group Reactivity: The ester functional group is susceptible to hydrolysis, transesterification, and nucleophilic substitution reactions, which can be exploited for further derivatization.

  • Alkene Reactivity: The substituted alkene moiety can participate in addition reactions, cycloadditions, and other transformations typical of alkenes.

Conjugated System

The presence of a conjugated system involving the cyano group, alkene, and carbonyl functionality creates a unique electronic distribution that influences the compound's reactivity. This conjugated system can participate in various electrophilic and nucleophilic reactions, as well as cycloaddition processes .

Applications in Organic Synthesis

Ethyl 2-cyano-3-methylpent-2-enoate serves as a versatile building block in organic synthesis due to its multifunctional nature.

Precursor for Complex Molecules

The compound is utilized as a precursor for the synthesis of more complex organic molecules through:

  • Conversion of nitriles to aliphatic esters

  • Synthesis of cyanoacetic acids

  • Formation of alkylating agents

  • Preparation of heterocyclic compounds

Pharmaceutical Intermediates

In medicinal chemistry, ethyl 2-cyano-3-methylpent-2-enoate has been employed in the synthesis of pharmaceutically relevant compounds, including:

  • Antiarrhythmic agents

  • Beta blockers

  • Other drug candidates with potential therapeutic applications

Spectroscopic Characterization

Spectroscopic data for ethyl 2-cyano-3-methylpent-2-enoate has been reported in various databases and can be used for its identification and structural confirmation.

Infrared Spectroscopy

The compound exhibits characteristic IR absorption bands for:

  • C≡N stretching (cyano group)

  • C=O stretching (ester carbonyl)

  • C=C stretching (alkene functionality)

  • C-O stretching (ester linkage)

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy provides valuable structural information about the compound, with characteristic chemical shifts for various proton and carbon environments in the molecule .

Research Findings and Future Directions

Recent research has explored the potential of ethyl 2-cyano-3-methylpent-2-enoate in various fields beyond its traditional applications.

Crystallographic Studies

X-ray crystallographic analysis has been performed on related compounds to determine their precise geometric configurations. For instance, studies have demonstrated that structurally similar compounds like ethyl 3-amino-2-cyano-4-phenylbut-2-enoate exhibit specific geometric configurations, which has implications for understanding the stereochemistry of ethyl 2-cyano-3-methylpent-2-enoate and related compounds .

Comparative Studies

Researchers have conducted comparative studies between ethyl 2-cyano-3-methylpent-2-enoate and structurally similar compounds, such as:

  • Ethyl cyanoacetate (a simpler ester with similar reactivity but lacking the additional alkyl substitutions)

  • Methyl (3E)-2-cyano-3-methyl-3-pentenoate (a methyl ester analog)

  • Ethyl (3E)-2-cyano-3-ethyl-2-methyl-3-pentenoate (a more substituted analog with different steric requirements)

These comparative studies help elucidate structure-activity relationships and guide the selection of appropriate reagents for specific synthetic applications.

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